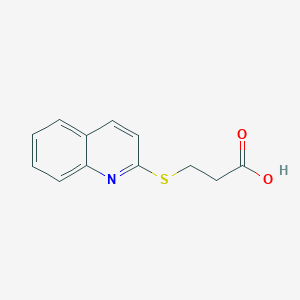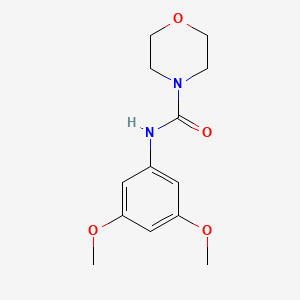
3-(2-quinolinylthio)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-(2-quinolinylthio)propanoic acid often involves complex reactions that yield a variety of heterocyclic structures. For instance, reactions involving 3-cyano-quinolin-2(1H)-thione with ω-bromoacetophenones or chloroacetanilides have been reported to produce fused polycyclic compounds through multiple reaction pathways, showcasing the chemical versatility of quinoline derivatives (Bakhite, 1992). Another study describes the synthesis of antileukotrienic agents from quinolinylmethoxy phenyl derivatives, highlighting the potential for creating compounds with specific biological activities (Jampílek et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of quinoline derivatives, including those similar to 3-(2-quinolinylthio)propanoic acid, often reveals intricate hydrogen bonding and polymorphism. Studies on amino alcohols reacted with quinaldinic acid demonstrate diverse hydrogen bonding and π...π stacking interactions, leading to unique molecular architectures (Podjed & Modec, 2022).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, reflecting their complex chemical behavior. For instance, the synthesis of biologically active 2-thioxo-1,3-thiazan-4-ones involves intermediates such as 3-(aminothiocarbonylthio)propanoic acids, showcasing the compounds' reactivity and potential for generating pharmacologically relevant structures (Orlinskii, 1996).
Physical Properties Analysis
The physical properties of 3-(2-quinolinylthio)propanoic acid and related compounds are closely tied to their molecular structure and crystalline form. For example, the polymorphism seen in amino alcohol salts with quinaldinate affects their solubility, melting points, and crystalline structure, which in turn influences their chemical reactivity and potential applications (Podjed & Modec, 2022).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including reactivity, stability, and the ability to undergo specific reactions, are pivotal. Studies have detailed how modifications to the quinoline core, such as the introduction of sulfanyl groups or other heteroatoms, can drastically alter the compounds' chemical behavior, leading to a wide range of reaction pathways and products (Teja & Khan, 2020).
科学的研究の応用
Herbicide Resistance and Ethylene Production
Quinclorac, closely related to the quinoline structure, has been extensively studied for its application as a selective herbicide. Research on Echinochloa phyllopogon, a grass weed resistant to quinclorac, revealed mechanisms of resistance that include insensitivity in the pathway inducing ethylene production and enhanced detoxification processes. This highlights the complex interplay between herbicides and plant biochemical pathways, offering insights into overcoming resistance through understanding the enzymatic and hormonal responses to chemical stressors (Yasuor et al., 2012).
Crystal Structures of Amino Alcohol Salts
The structural chemistry of compounds involving quinoline derivatives, such as quinaldinic acid reacting with amino alcohols, provides foundational knowledge for designing new molecules with potential applications in material science and drug development. The study showcases how different hydrogen bonding and stacking interactions can lead to distinct structural motifs, crucial for understanding molecular interactions and reactivity (Podjed & Modec, 2022).
Antimicrobial and Anti-inflammatory Applications
Quinoline-based furanones and their nitrogen analogues demonstrate significant antimicrobial and anti-inflammatory activities, underlying the potential of quinoline derivatives in pharmaceutical applications. This research bridges the gap between chemical synthesis and biological efficacy, showing that specific substitutions can enhance biological activity, providing a pathway for the development of new therapeutic agents (Khokra et al., 2015).
Quality Control of Pharmaceutical Ingredients
The analysis of 3-quinolin-4-one propanoic acids for quality control in pharmaceutical applications highlights the importance of analytical methods in ensuring the safety and efficacy of active pharmaceutical ingredients. This research underscores the necessity of rigorous quality control measures, including NMR-spectroscopy and LC-MS/MS, for the identification of specific substances and related by-products in pharmaceutical compounds (Zubkov et al., 2016).
Corrosion Inhibition
Studies on quinoxaline-based propanones show their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, highlighting the application of quinoline derivatives in industrial settings to prevent material degradation. This research not only provides insights into the mechanisms of corrosion inhibition but also contributes to the development of more effective and environmentally friendly corrosion inhibitors (Olasunkanmi & Ebenso, 2019).
特性
IUPAC Name |
3-quinolin-2-ylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-12(15)7-8-16-11-6-5-9-3-1-2-4-10(9)13-11/h1-6H,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYKAHGSVSTGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[2,5-dimethoxy-4-(methylthio)benzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517926.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5517930.png)


![8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)
![1-butyl-8-nitrochromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5517952.png)
![3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5517955.png)
![methyl 2-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5517960.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5517969.png)
![methyl [3-allyl-2-(benzoylhydrazono)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B5517978.png)
![6-{[(2-phenylethyl)(2-pyridinylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5517983.png)
![2-(2,4-dichlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5517993.png)
![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517999.png)
